2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide
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Overview
Description
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of an amino group, a methoxypyrazine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide typically involves the reaction of 3-methoxypyrazine-2-carbaldehyde with 2-amino-propanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The methoxypyrazine moiety plays a crucial role in binding to the active site of the target, while the amino and propanamide groups contribute to the overall stability and specificity of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]propanamide: This compound shares a similar structure but includes a cyclopropyl group, which may alter its chemical properties and biological activity.
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Another related compound with a benzenesulfonamide group, used in different applications.
Uniqueness
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyrazine moiety is particularly noteworthy for its role in molecular recognition and binding interactions .
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N4O2/c1-6(10)8(14)13-5-7-9(15-2)12-4-3-11-7/h3-4,6H,5,10H2,1-2H3,(H,13,14) |
InChI Key |
UHSKMTLUWBSSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1OC)N |
Origin of Product |
United States |
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